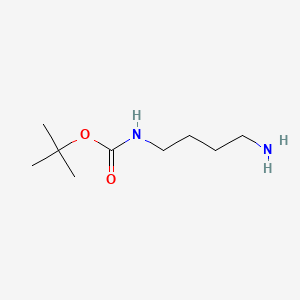

NH2-C4-NH-Boc

Descripción

The exact mass of the compound tert-Butyl N-(4-aminobutyl)carbamate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

tert-butyl N-(4-aminobutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2/c1-9(2,3)13-8(12)11-7-5-4-6-10/h4-7,10H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFQWJXFJJZUVPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68076-36-8 | |

| Record name | tert-butyl N-(4-aminobutyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to N-(tert-Butoxycarbonyl)-1,4-diaminobutane

An In-depth Examination of a Versatile Chemical Building Block for Pharmaceutical and Materials Science Research

Abstract

N-(tert-Butoxycarbonyl)-1,4-diaminobutane, denoted by the shorthand NH2-C4-NH-Boc, is a mono-protected diamine that serves as a crucial building block in organic synthesis. Its structure, featuring a four-carbon aliphatic chain with a terminal primary amine and a tert-butoxycarbonyl (Boc) protected amine, allows for selective chemical modifications. This guide provides a comprehensive overview of its chemical structure, physical and spectroscopic properties, a detailed experimental protocol for its synthesis, and its significant applications, particularly in the development of pharmaceuticals like PROTACs (Proteolysis Targeting Chimeras) and in polymer chemistry.

Chemical Identity and Structure

The molecule specified as this compound is chemically known as tert-butyl N-(4-aminobutyl)carbamate.[1][2] It is also commonly referred to as N-Boc-1,4-diaminobutane, N-Boc-1,4-butanediamine, or mono-Boc-protected putrescine.[3][4] The structure consists of a butane-1,4-diamine (putrescine) core where one of the primary amino groups is protected by a tert-butoxycarbonyl (Boc) group. This protecting group is stable under basic conditions but can be easily removed with acid, making the molecule an ideal intermediate for sequential chemical reactions.[5]

Molecular Formula: C₉H₂₀N₂O₂[1][3]

SMILES: C(OC(C)(C)C)(=O)NCCCCN[1][6]

InChI Key: ZFQWJXFJJZUVPI-UHFFFAOYSA-N[1]

Physicochemical and Spectroscopic Data

N-Boc-1,4-diaminobutane is typically a clear, colorless to light yellow liquid at room temperature.[2][3] Its properties are well-documented, making it a reliable reagent in various synthetic applications.

Table 1: Physicochemical Properties

| Property | Value | References |

| Molecular Weight | 188.27 g/mol | [1][3] |

| Appearance | Clear colorless to light yellow liquid | [2][3] |

| Density | 0.98 - 0.984 g/mL at 20 °C | [3] |

| Boiling Point | 292.8°C at 760 mmHg | [2] |

| Flash Point | 109.0 °C (closed cup) | [2] |

| Refractive Index (n20/D) | 1.460 | [3] |

| Storage Conditions | 2 - 8 °C, Sealed in dry, dark place | [3][6] |

Table 2: Spectroscopic Data (¹H NMR)

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Reference |

| 4.75 ppm | bs | 1H | NH CO | [7] |

| 3.06 ppm | q | 2H | CH₂ NHCO | [7] |

| 2.65 ppm | t | 2H | CH₂ NH₂ | [7] |

| 1.40-1.49 ppm | m | 4H | NHCH₂CH₂CH₂ CH₂NH₂ | [7] |

| 1.37 ppm | s | 9H | C(CH₃ )₃ | [7] |

| 1.29 ppm | s | 2H | NH₂ | [7] |

| Note: ¹H NMR data is based on a literature report in CDCl₃ at 300 MHz. Actual shifts may vary based on solvent and instrument. |

Synthesis and Experimental Protocols

The synthesis of mono-Boc-protected diamines can be challenging due to the potential for di-protection.[8] A common and effective strategy involves using a large excess of the diamine relative to the Boc-anhydride (Boc₂O) to statistically favor mono-protection. Another reported method involves the selective protonation of one amine group with an acid like HCl, followed by the addition of Boc₂O.[9]

Detailed Experimental Protocol: Mono-Boc Protection of 1,4-Diaminobutane

This protocol is adapted from a general procedure for the mono-protection of diamines.[7]

Materials:

-

1,4-Diaminobutane (putrescine)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Deionized water

Procedure:

-

Dissolve a significant molar excess of 1,4-diaminobutane (e.g., 6.5 equivalents) in anhydrous dichloromethane (DCM).

-

Separately, prepare a solution of di-tert-butyl dicarbonate (1.0 equivalent) in anhydrous DCM.

-

With vigorous stirring at room temperature, add the Boc₂O solution dropwise to the diamine solution over several hours (e.g., 6 hours) using a syringe pump. This slow addition is critical to minimize the formation of the di-protected byproduct.

-

After the addition is complete, allow the reaction mixture to stir overnight (approximately 16 hours) at room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Take up the resulting residue in cold deionized water and transfer it to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (e.g., 4 times).

-

Combine the organic extracts and wash them sequentially with deionized water and then with a saturated NaCl solution (brine).

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the product, which should be a colorless to yellowish oil.[7]

Purification: If necessary, the product can be purified by flash column chromatography on silica gel. Despite concerns about the acid lability of the Boc group, it is generally stable to standard silica gel chromatography.[7]

Logical and Experimental Workflows

Synthesis Workflow

The synthesis of N-Boc-1,4-diaminobutane relies on controlling the stoichiometry to favor the mono-protected product over the di-protected byproduct.

Caption: Synthetic workflow for mono-Boc protection of 1,4-diaminobutane.

Applications in Research and Drug Development

N-Boc-1,4-diaminobutane is a versatile building block with broad applications in medicinal chemistry and materials science.[3]

-

Pharmaceutical Synthesis: The compound is a key intermediate in the synthesis of various pharmaceuticals.[3] Its bifunctional nature, with one amine ready for coupling and the other protected for later use, is highly valuable.

-

PROTAC Linkers: It is explicitly used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are novel therapeutic agents that utilize the cell's own ubiquitin-proteasome system to degrade specific target proteins.[2] The C4 alkyl chain of this compound serves as a component of the linker that connects the target protein ligand to the E3 ubiquitin ligase ligand.[2]

-

Peptide and Polyamide Synthesis: The free amine can be coupled with amino acids or other monomers. After the coupling reaction, the Boc group is removed under acidic conditions, revealing a new primary amine that can be further elongated, making it useful in the synthesis of peptides, polyamides, and other complex molecules.[3]

-

Polymer Chemistry: It serves as a building block in the creation of specialty polymers, where the amine functionalities can be used to create materials with tailored properties such as enhanced flexibility or thermal stability.[3]

PROTAC Assembly Workflow

The diagram below illustrates the logical flow of using this compound as a linker in the assembly of a PROTAC molecule.

Caption: Logical workflow for the use of this compound in PROTAC synthesis.

Conclusion

N-(tert-Butoxycarbonyl)-1,4-diaminobutane is a foundational reagent for researchers in organic synthesis, medicinal chemistry, and materials science. Its straightforward, yet elegant, structure provides a reliable platform for the controlled, sequential assembly of complex molecules. The robust protocols for its synthesis and its critical role in cutting-edge applications, such as PROTAC development, underscore its importance as a versatile chemical tool. This guide has summarized the core technical information required for its effective use, providing researchers with the foundational knowledge to incorporate this valuable building block into their synthetic programs.

References

- 1. tert-butyl N-(4-aminobutyl)carbamate [stenutz.eu]

- 2. echemi.com [echemi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. N-(tert-Butoxycarbonyl)-1,4-diaminobutane | 68076-36-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. tert-Butyl N-(4-aminobutyl)carbamate | 68076-36-8 [chemicalbook.com]

- 7. reddit.com [reddit.com]

- 8. MRT - Mono-Boc-Protection of Diamines [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

A Technical Guide to NH2-C4-NH-Boc: Chemical Properties and Solubility

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical properties and solubility of NH2-C4-NH-Boc, a versatile linker molecule frequently employed in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other complex pharmaceutical compounds.[1][2][3] The information presented herein is intended to support researchers and scientists in drug development and related fields.

Core Chemical Properties

This compound, also known by its systematic IUPAC name tert-butyl (4-aminobutyl)carbamate, is a mono-Boc-protected 1,4-diaminobutane. This bifunctional molecule possesses a free primary amine and a carbamate-protected primary amine, making it a valuable building block in multi-step organic synthesis.[3] The tert-butoxycarbonyl (Boc) protecting group offers stability under a variety of reaction conditions and can be readily removed under mild acidic conditions.[4]

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Synonyms | N-Boc-1,4-diaminobutane, tert-butyl N-(4-aminobutyl)carbamate, N-(4-Aminobutyl)carbamic acid tert-butyl ester, N-Boc-1,4-butanediamine | |

| Molecular Formula | C₉H₂₀N₂O₂ | [1][5] |

| Molecular Weight | 188.27 g/mol | [1][5] |

| Appearance | Clear colourless viscous liquid | [6] |

| Density | 0.984 g/mL at 20 °C | [6][7] |

| Boiling Point | 292.872 °C at 760 mmHg | [7] |

| Flash Point | 109 °C | [7][8] |

| Refractive Index | n20/D 1.460 | [7] |

Solubility Profile

The solubility of this compound in various common laboratory solvents is a critical parameter for its application in synthesis and biological assays. The following table outlines its solubility, with quantitative data where available. It is important to note that for some solvents, sonication may be recommended to aid dissolution.[1]

| Solvent | Solubility | Concentration (Molar) | Notes | Source |

| Water | 100 mg/mL | 531.15 mM | Sonication is recommended. | [1] |

| 4.42 mg/mL | 0.0235 mol/L | Calculated based on LogS of -1.63. | [9] | |

| DMSO | 100 mg/mL | 531.15 mM | Sonication is recommended. | [1] |

| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | 13.28 mM | Results in a clear solution. | [2] |

| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL | 13.28 mM | Results in a clear solution. | [2] |

Experimental Protocols

While specific experimental protocols for determining the solubility of this compound are not extensively detailed in the literature, a general workflow can be established based on standard laboratory practices for Boc-protected amines. The following is a generalized protocol for assessing solubility.

Objective: To determine the solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., water, DMSO, ethanol)

-

Volumetric flasks

-

Analytical balance

-

Magnetic stirrer and stir bars

-

Vortex mixer

-

Temperature-controlled environment (e.g., water bath, incubator)

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or shaker can be used.

-

-

Separation of Undissolved Solute:

-

Allow the suspension to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration using a syringe filter is recommended to obtain a clear, saturated solution.

-

-

Quantification of Dissolved Solute:

-

Dilute the saturated solution to a concentration within the linear range of the chosen analytical method.

-

Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical instrument.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of the compound in the chosen solvent at the specified temperature.

-

The following diagram illustrates a general workflow for such a solubility determination experiment.

Caption: General experimental workflow for determining the solubility of a chemical compound.

Safety and Handling

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[7][8] It is imperative to handle this chemical with appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[7] Store the compound in a dry, dark place at room temperature for short-term use.[6] For long-term storage, it is recommended to keep the pure form at -20°C for up to three years or in solvent at -80°C for up to one year.[1]

References

- 1. This compound | PROTAC Linker | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. chemimpex.com [chemimpex.com]

- 4. benchchem.com [benchchem.com]

- 5. 68076-36-8[tert-Butyl (4-aminobutyl)carbamate]- Acmec Biochemical [acmec.com.cn]

- 6. tert-Butyl N-(4-aminobutyl)carbamate | 68076-36-8 [chemicalbook.com]

- 7. tert-Butyl (4-aminobutyl)carbamate, CAS No. 68076-36-8 - iChemical [ichemical.com]

- 8. 68076-36-8 Cas No. | tert-Butyl N-(4-aminobutyl)carbamate | Apollo [store.apolloscientific.co.uk]

- 9. This compound | Amines | Ambeed.com [ambeed.com]

Synthesis of tert-butyl (4-aminobutyl)carbamate: A Technical Guide

Introduction

Tert-butyl (4-aminobutyl)carbamate, also known as N-Boc-1,4-diaminobutane, is a crucial building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1][2] As a mono-protected diamine, it enables selective functionalization of one amino group while the other remains available for further reactions. This bifunctionality makes it an invaluable intermediate in the preparation of pharmacologically active compounds, including spermidine analogues and PROTAC (Proteolysis Targeting Chimera) linkers, as well as in the synthesis of specialized polymers.[1][2][3] This technical guide provides an in-depth overview of the primary synthesis pathways for tert-butyl (4-aminobutyl)carbamate, complete with detailed experimental protocols, comparative data, and workflow visualizations.

Synthesis Pathways

The most common and direct route to tert-butyl (4-aminobutyl)carbamate involves the selective mono-N-Boc protection of 1,4-diaminobutane using di-tert-butyl dicarbonate (Boc₂O). The key challenge in this synthesis is to control the reaction to favor the formation of the mono-protected product over the di-protected byproduct. Several strategies have been developed to achieve this, primarily by manipulating the stoichiometry of the reactants and the reaction conditions.

The general reaction is as follows:

Core Synthesis Workflow

Figure 1. A generalized experimental workflow for the synthesis of tert-butyl (4-aminobutyl)carbamate.

Comparative Analysis of Synthesis Protocols

The following tables summarize quantitative data from various reported experimental protocols for the synthesis of tert-butyl (4-aminobutyl)carbamate. These protocols primarily differ in their use of a base, stoichiometry, and reaction temperature.

| Protocol | 1,4-Diaminobutane (Equivalents) | Di-tert-butyl dicarbonate (Equivalents) | Solvent | Base (Equivalents) | Reaction Time (h) | Yield (%) | Reference |

| Protocol 1 | 10 | 1 | Dichloromethane | N,N-Diisopropylethylamine (DIEA) (10) | 12 | 80 | [4] |

| Protocol 2 | 1 | 1 | Dichloromethane | None | 12 | 79.36 | [4] |

| Protocol 3 | 10 | 1 | Dichloromethane | None | 16 | 65 | [5] |

| Protocol 4 | 5 | 1 | Dichloromethane | None | 16 | Not specified | [6] |

Table 1. Comparison of reaction conditions and yields for the synthesis of tert-butyl (4-aminobutyl)carbamate.

Detailed Experimental Protocols

Protocol 1: Synthesis with DIEA as a Base

This protocol utilizes N,N-diisopropylethylamine (DIEA) as a non-nucleophilic base.

Methodology:

-

Dissolve 4.0 g (45 mmol) of 1,4-diaminobutane in 100 mL of dichloromethane in a flask.

-

Cool the solution in an ice bath to 0-5°C.

-

Add 5.8 g (45 mmol) of N,N-diisopropylethylamine (DIEA) to the cooled solution and stir until homogeneous.

-

Slowly add a solution of 0.9 g (4.5 mmol) of di-tert-butyl dicarbonate in dichloromethane dropwise to the reaction mixture.

-

Allow the reaction to proceed for 12 hours with continuous stirring.

-

After the reaction is complete, perform a liquid-liquid extraction on the reaction mixture three times using dichloromethane.

-

Wash the combined organic layers three times with water.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the dichloromethane by rotary evaporation to yield the final product.[4]

Reported Yield: 80%[4]

Protocol 2: Synthesis without Base at Room Temperature

This method is a straightforward approach that does not require a base or cooling.

Methodology:

-

In a 250 mL round-bottom flask, dissolve 5 g (56.72 mmol) of 1,4-diaminobutane in 50 mL of dichloromethane.

-

At room temperature, slowly add a solution of 15.95 g (56.72 mmol) of di-tert-butyl dicarbonate in 50 mL of dichloromethane to the flask.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Following the reaction, wash the dichloromethane solution three times with 300 mL of 0.1 M hydrochloric acid, three times with 300 mL of 5% sodium bicarbonate solution, and three times with 300 mL of saturated sodium chloride solution.

-

Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the product as a transparent liquid.[4]

Reported Yield: 79.36%[4]

Protocol 3: Synthesis with Excess Diamine

This protocol employs a significant excess of 1,4-diaminobutane to favor mono-protection.

Methodology:

-

To a solution of 5 g (56.7 mmol, 10 eq.) of 1,4-diaminobutane in 62.5 mL of dichloromethane, add a solution of 1.238 g (5.67 mmol, 1 eq.) of di-tert-butyl dicarbonate in 62.5 mL of dichloromethane through a dropping funnel.

-

Stir the reaction mixture at room temperature for 16 hours.

-

Filter the resulting suspension and evaporate the filtrate under vacuum.

-

Wash the oily residue with brine and extract with ethyl acetate to remove the excess diamine.

-

Dry the organic layer over anhydrous Na₂SO₄ and evaporate under vacuum to yield the title compound as a colorless oil.[5]

Reported Yield: 65%[5]

Characterization Data:

-

¹H NMR (400 MHz, CDCl₃) δ: 4.77 (s, 1H), 3.07 (t, J = 6.0 Hz, 2H), 2.66 (t, J = 6.6 Hz, 2H), 1.52–1.42 (m, 4H), 1.39 (s, 9H), 1.09 (s, 2H).[5]

-

¹³C NMR (75 MHz, CDCl₃) δ: 155.88, 78.41, 41.51, 40.09, 30.59, 28.17, 27.19.[5]

-

HRMS (ESI-Q-TOF): m/z [M + H]⁺ calcd for C₉H₂₀N₂O₂: 189.1597; found: 189.1597.[5]

Synthesis Pathway Diagram

Figure 2. Reaction scheme for the mono-Boc protection of 1,4-diaminobutane.

Conclusion

The synthesis of tert-butyl (4-aminobutyl)carbamate is a well-established process, with the mono-protection of 1,4-diaminobutane being the most prevalent method. The choice of protocol may depend on the desired scale, purity requirements, and available resources. Using a large excess of the diamine is a common strategy to maximize the yield of the mono-protected product and simplify purification. The protocols provided herein offer robust starting points for researchers and professionals in drug development and chemical synthesis. Careful control of stoichiometry and reaction conditions is paramount to achieving high yields and purity of this versatile synthetic intermediate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. N-Boc-1,4-diaminobutane, 97+% 5 mL | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]

- 3. echemi.com [echemi.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 3.2.5. tert-Butyl (4-aminobutyl) carbamate (17) [bio-protocol.org]

- 6. tert-Butyl N-(4-aminobutyl)carbamate | 68076-36-8 [chemicalbook.com]

N-Boc-1,4-Diaminobutane: A Technical Guide to its Role as a Versatile Linker in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-1,4-diaminobutane, also known as tert-butyl N-(4-aminobutyl)carbamate, is not a pharmacologically active agent with a mechanism of action in the traditional sense. Instead, it is a critical bifunctional building block and linker molecule extensively utilized in medicinal chemistry and drug development. Its "mechanism of action" lies in its chemical utility, enabling the strategic and selective synthesis of complex bioactive molecules. The presence of a tert-butoxycarbonyl (Boc) protecting group on one of its two primary amine functionalities allows for a controlled, stepwise approach to molecular assembly. This technical guide elucidates the chemical principles behind the use of N-Boc-1,4-diaminobutane, provides examples of its application in the synthesis of bioactive compounds, details relevant experimental protocols, and illustrates synthetic workflows.

The Chemical "Mechanism of Action": A Tale of Selective Reactivity

The core utility of N-Boc-1,4-diaminobutane stems from the differential reactivity of its two amine groups. The Boc group, being sterically bulky and electron-withdrawing, effectively "masks" one of the primary amines, rendering it unreactive to many standard coupling reactions. This leaves the terminal, unprotected primary amine available for a wide range of chemical transformations, including amidation, alkylation, and sulfonylation.

Once the desired chemical modification has been achieved at the free amine, the Boc protecting group can be readily removed under acidic conditions. This deprotection step reveals the second primary amine, which can then undergo further functionalization. This two-step process allows for the precise introduction of a 1,4-diaminobutane linker between two different molecular entities, a common strategy in the design of various therapeutic agents and chemical probes.

The logical workflow of utilizing N-Boc-1,4-diaminobutane in a synthesis is depicted below:

Caption: General workflow for the use of N-Boc-1,4-diaminobutane.

Applications in the Synthesis of Bioactive Compounds

The 1,4-diaminobutane linker provided by this reagent is a common structural motif in a variety of biologically active molecules, where it can serve as a spacer to correctly position pharmacophores for optimal interaction with their biological targets.

Histone Deacetylase (HDAC) Inhibitors

HDAC inhibitors are a class of anticancer agents that interfere with the function of histone deacetylases. Many HDAC inhibitors consist of three key components: a zinc-binding group, a linker region, and a "cap" group that interacts with the surface of the enzyme. N-Boc-1,4-diaminobutane is an ideal reagent for introducing the linker region in certain classes of HDAC inhibitors.

While not always explicitly stated as the starting material, the resulting structures in several studies are consistent with the use of a mono-protected 1,4-diaminobutane. For instance, the synthesis of novel salicylamide-based HDAC inhibitors has been reported, featuring a 4-aminobutyl linker.

Table 1: Inhibitory Activity of a Salicylamide-Based HDAC Inhibitor (Compound 5) Synthesized with a 4-Aminobutyl Linker [1]

| HDAC Isoform | IC50 (µM) |

| HDAC1 | 22.2 |

| HDAC2 | 27.3 |

| HDAC3 | 7.9 |

Data from Kim et al., 2022. The synthesis of compound 5 involves a 4-aminobutyl linker attached to an aniline, a structure derivable from N-Boc-1,4-diaminobutane.[1]

Spermidine and Spermine Analogues

N-Boc-1,4-diaminobutane is a key starting material in the synthesis of spermidine and spermine analogues.[2] These polyamines are essential for cell growth and proliferation, and their analogues are investigated as potential anticancer and antiparasitic agents. The use of N-Boc-1,4-diaminobutane allows for the systematic modification of the polyamine backbone to probe structure-activity relationships.

PET Radioligands

Positron Emission Tomography (PET) is a powerful imaging technique that utilizes radiolabeled molecules to visualize and quantify biological processes in vivo. N-Boc-1,4-diaminobutane can be used to introduce a linker between a targeting moiety and a chelating agent for a radionuclide, or as part of the pharmacophore itself.

Experimental Protocols

The utility of N-Boc-1,4-diaminobutane is critically dependent on the reliable execution of protection and deprotection steps. Below are representative protocols for these key transformations.

General Protocol for N-Boc Deprotection

The removal of the Boc group is typically achieved under acidic conditions. The choice of acid and solvent depends on the sensitivity of the other functional groups in the molecule.

Method 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

-

Dissolve the Boc-protected compound in anhydrous DCM (e.g., 10 mL per gram of substrate).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid (TFA) (typically 5-10 equivalents) to the stirred solution.

-

Remove the ice bath and allow the reaction to warm to room temperature.

-

Stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

The resulting amine is often obtained as a TFA salt and can be used directly or neutralized with a base.

Method 2: Hydrochloric Acid (HCl) in 1,4-Dioxane

-

Dissolve the Boc-protected compound in anhydrous 1,4-dioxane.

-

Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents).

-

Stir the mixture at room temperature for 1-4 hours, monitoring for completion.

-

Concentrate the reaction mixture under reduced pressure.

-

The product is typically precipitated as the hydrochloride salt by the addition of a non-polar solvent like diethyl ether.

The workflow for Boc deprotection can be visualized as follows:

Caption: A typical experimental workflow for Boc deprotection.

General Protocol for Amide Coupling with the Free Amine

Once the Boc group is in place, the free amine of N-Boc-1,4-diaminobutane can be acylated to form an amide bond.

-

Dissolve the carboxylic acid (1 equivalent) in a suitable anhydrous solvent (e.g., DCM or DMF).

-

Add a coupling agent (e.g., EDC, HATU; ~1.1 equivalents) and a base (e.g., DIPEA; ~2 equivalents).

-

Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

-

Add a solution of N-Boc-1,4-diaminobutane (1 equivalent) in the same solvent.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, perform an aqueous work-up and purify the product by column chromatography.

Conclusion

N-Boc-1,4-diaminobutane is a cornerstone reagent in the synthesis of complex organic molecules for pharmaceutical and research applications. Its "mechanism of action" is a testament to the power of protecting group chemistry, allowing for the selective functionalization of a bifunctional linker. This enables the precise construction of molecules with desired biological activities, from anticancer agents to advanced imaging probes. A thorough understanding of its chemical properties and the protocols for its use is essential for researchers and scientists in the field of drug discovery and development.

References

The Linchpin of Degradation: A Technical Guide to the Role of Alkyl Linkers in PROTAC Design

Whitepaper | December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of disease-causing proteins. The efficacy of these heterobifunctional molecules is critically dependent on the tripartite structure: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that tethers the two. While significant focus is placed on ligand discovery, the linker is far from a passive spacer. Its composition, length, and flexibility are paramount in dictating the formation and stability of the key ternary complex (POI-PROTAC-E3 ligase), which ultimately governs the efficiency and selectivity of protein degradation.

This technical guide focuses on the role of a fundamental class of linkers derived from simple alkyl diamines, exemplified by N-Boc-1,4-diaminobutane (NH2-C4-NH-Boc). We will dissect its structural importance, provide quantitative data from a well-characterized BET-degrading PROTAC, detail relevant experimental protocols, and visualize the underlying biological and experimental processes.

The Role of the this compound Linker Component

The N-Boc-1,4-diaminobutane is a quintessential building block for constructing flexible, alkyl-based linkers in PROTACs. Its primary roles are:

-

Spatial Orientation and Distance: The four-carbon (C4) alkyl chain provides a defined length and significant conformational flexibility. This allows the two ligands of the PROTAC to adopt an optimal orientation to simultaneously engage the POI and the E3 ligase. An appropriate linker length is crucial; a linker that is too short may cause steric clashes, while one that is too long may fail to induce productive ubiquitination due to an unstable ternary complex.[1]

-

Synthetic Tractability: As a bifunctional building block, it offers a straightforward synthetic handle. The Boc-protected amine allows for selective, directional coupling to either the POI ligand or the E3 ligase ligand. The free amine can then be deprotected to complete the synthesis by coupling the second ligand, making it a versatile component for building PROTAC libraries.

-

Modulation of Physicochemical Properties: Alkyl chains are generally lipophilic, which can influence the PROTAC's overall solubility, cell permeability, and metabolic stability.[2] While simple alkyl chains are common, they are often integrated with more hydrophilic moieties like polyethylene glycol (PEG) to balance these properties.

The general mechanism by which a PROTAC utilizing such a linker operates is depicted below.

Case Study: ARV-771, a BET-Degrading PROTAC

ARV-771 is a potent PROTAC that induces the degradation of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4).[3][4][5] It is composed of a BET inhibitor, a flexible linker, and a ligand for the von Hippel-Lindau (VHL) E3 ligase. Its design showcases the principles of using a flexible linker to achieve potent degradation.

Quantitative Data for ARV-771

The following tables summarize the key quantitative metrics for ARV-771, demonstrating its high-affinity binding and potent degradation activity.

Table 1: Binding Affinity of ARV-771 for BET Bromodomains

| Target Bromodomain | Binding Affinity (Kd) in nM |

|---|---|

| BRD2 (BD1) | 34 |

| BRD2 (BD2) | 4.7 |

| BRD3 (BD1) | 8.3 |

| BRD3 (BD2) | 7.6 |

| BRD4 (BD1) | 9.6 |

| BRD4 (BD2) | 7.6 |

Data sourced from MedchemExpress.[6]

Table 2: Degradation Potency of ARV-771

| Target Proteins | Cell Line | DC50 (nM) | Dmax (%) |

|---|---|---|---|

| BRD2, BRD3, BRD4 | 22Rv1 | < 5 | > 95 |

DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are critical indicators of PROTAC efficacy. Data sourced from Raina, K., et al. (2016) and Cayman Chemical.[3][5]

Experimental Protocols

The generation of reliable quantitative data for PROTACs requires robust experimental methodologies. Below are detailed protocols for a representative synthesis and the key assays used to characterize PROTACs like ARV-771.

Representative PROTAC Synthesis Workflow

The synthesis of a PROTAC is a multi-step process involving the sequential coupling of the three components. The workflow below illustrates a general strategy for coupling a POI ligand and an E3 ligase ligand using a linker building block like N-Boc-1,4-diaminobutane.

Protocol: Western Blot for Protein Degradation (DC50 Determination)

Western blotting is the gold standard for quantifying the reduction in cellular protein levels following PROTAC treatment.

-

Cell Culture and Treatment:

-

Seed cells (e.g., 22Rv1 prostate cancer cells) in 6-well plates and allow them to adhere and reach 70-80% confluency.

-

Prepare serial dilutions of the PROTAC (e.g., ARV-771) in culture medium, typically ranging from 0.1 nM to 10 µM. Include a vehicle-only control (e.g., 0.1% DMSO).

-

Treat the cells with the PROTAC dilutions for a fixed duration (e.g., 16-24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the total protein concentration using a BCA assay to ensure equal protein loading.

-

-

SDS-PAGE and Immunoblotting:

-

Normalize protein amounts for all samples, mix with Laemmli sample buffer, and denature by heating at 95°C for 5 minutes.

-

Load 20-30 µg of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with primary antibodies specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin).

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

-

-

Detection and Analysis:

-

Apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal using a digital imager.

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the target protein band intensity to the corresponding loading control band intensity.

-

Plot the normalized protein levels against the log-concentration of the PROTAC and fit a dose-response curve to calculate the DC50 and Dmax values.

-

Protocol: Surface Plasmon Resonance (SPR) for Binding Affinity (Kd Determination)

SPR is a powerful biophysical technique used to measure the kinetics (kon, koff) and affinity (Kd) of binary (PROTAC-protein) and ternary complex formation in real-time.[7][8]

-

Assay Preparation:

-

Immobilize a high-purity, biotinylated E3 ligase (e.g., VHL complex) onto a streptavidin-coated SPR sensor chip. This setup allows for the analysis of multiple PROTACs and target proteins with a single chip.[8]

-

Prepare a dilution series of the PROTAC in a suitable running buffer (e.g., HBS-EP+).

-

Prepare the target protein (e.g., purified BRD4 bromodomain) at a constant, near-saturating concentration for ternary complex analysis.

-

-

Binary Binding Analysis (PROTAC to E3 Ligase):

-

Inject the PROTAC dilution series over the immobilized E3 ligase surface.

-

Measure the association and dissociation phases for each concentration.

-

Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the kon, koff, and calculate the binary Kd (Kd = koff/kon).[8]

-

-

Ternary Complex Analysis (Target-PROTAC to E3 Ligase):

-

Pre-incubate each concentration of the PROTAC dilution series with a constant, saturating concentration of the target protein (e.g., BRD4).

-

Inject this mixture over the immobilized E3 ligase surface.

-

Measure the association and dissociation kinetics as before.

-

Fitting this data provides the ternary Kd. The ratio of the binary Kd to the ternary Kd gives the cooperativity factor (alpha), an important measure of ternary complex stability.[7][8]

-

Biological Context: BET Protein Signaling Pathway

ARV-771 targets BET proteins, particularly BRD4, which are crucial epigenetic readers that regulate the transcription of key oncogenes. BRD4 binds to acetylated histones at promoters and super-enhancers, recruiting the Positive Transcription Elongation Factor b (P-TEFb) complex. This action phosphorylates RNA Polymerase II, driving the expression of target genes like MYC, which is critical for cell proliferation and survival in many cancers. By degrading BRD4, PROTACs like ARV-771 effectively shut down this oncogenic signaling pathway.

Conclusion

The linker component of a PROTAC, exemplified by simple building blocks like N-Boc-1,4-diaminobutane, is a critical design element that governs the ultimate success of the degrader molecule. Its length and flexibility are key determinants in forming a productive ternary complex, leading to efficient protein degradation. As demonstrated with the BET degrader ARV-771, a well-designed linker enables potent, sub-nanomolar degradation of target proteins, shutting down oncogenic signaling pathways and providing a powerful therapeutic strategy. The continued rational design of linkers, informed by robust quantitative assays and structural biology, will be essential for unlocking the full potential of targeted protein degradation.

References

- 1. ARV-771 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. pnas.org [pnas.org]

- 3. ARV 771 | Active Degraders | Tocris Bioscience [tocris.com]

- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the NH2-C4-NH-Boc Linker for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the NH2-C4-NH-Boc linker, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation (TPD). This document details its structure, physicochemical properties, and application in the synthesis of potent and selective protein degraders, with a focus on the degradation of Bromodomain and Extra-Terminal (BET) proteins.

Introduction to the this compound Linker

The this compound linker, also known as tert-butyl (4-aminobutyl)carbamate, is a bifunctional molecule featuring a four-carbon alkyl chain.[1][2] One terminus is a primary amine, while the other is a Boc-protected amine. This structure allows for sequential and controlled conjugation to a warhead (targeting a protein of interest) and an E3 ligase ligand, forming a heterobifunctional PROTAC.[3] The C4 alkyl chain provides a degree of flexibility that can be crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase, which is a prerequisite for subsequent ubiquitination and proteasomal degradation.[4]

Physicochemical Properties:

| Property | Value |

| Chemical Formula | C9H20N2O2 |

| Molecular Weight | 188.27 g/mol |

| Appearance | Clear colorless to light yellow liquid |

| Classification | Alkyl/ether PROTAC linker |

Role in Targeted Protein Degradation: The PROTAC Mechanism

PROTACs are a revolutionary therapeutic modality that harnesses the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins. The this compound linker is a critical component in the assembly of these molecular degraders.

The general mechanism of action for a PROTAC is as follows:

-

Ternary Complex Formation: The PROTAC, with its two distinct ligands connected by the linker, simultaneously binds to the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.

-

Ubiquitination: The close proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the POI.

-

Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, which unfolds and degrades the target protein into small peptides. The PROTAC molecule is then released and can catalytically induce the degradation of another POI molecule.

Application in BRD4 Degradation

The this compound linker has been successfully employed in the synthesis of PROTACs targeting the BET family of proteins, particularly BRD4 and BRD2.[5] BRD4 is a transcriptional coactivator that plays a crucial role in the expression of key oncogenes, such as c-Myc, making it a prime target for cancer therapy.[1][6]

A notable example is "compound 15" from the work of Jiang F, et al., which is a potent and selective degrader of BRD4 and BRD2.[5] This PROTAC utilizes a benzo[cd]indole-2-one-based BET inhibitor as the warhead, a thalidomide derivative as the E3 ligase (Cereblon) ligand, and is connected via a C4 alkylamide linker derived from this compound.[2][5]

Quantitative Data Summary for a Representative BRD4 Degrader (Compound 15)

| Parameter | Cell Line | Value |

| BRD4 Degradation DC50 | MV4-11 | Potent (nM range) |

| BRD2 Degradation DC50 | MV4-11 | Potent (nM range) |

| BRD3 Degradation | MV4-11 | Less effective |

| Anti-proliferative IC50 | MV4-11 | Potent (nM range) |

| Note: Specific numerical values from the primary literature by Jiang F, et al. require access to the full-text article. The data presented here is a qualitative summary based on the abstract.[5] |

BRD4 Signaling Pathway and the Impact of Degradation

BRD4 plays a pivotal role in regulating gene transcription, particularly of genes involved in cell cycle progression and proliferation, such as c-Myc.[1][7] By binding to acetylated histones at super-enhancers and promoters, BRD4 recruits the positive transcription elongation factor b (P-TEFb), which in turn phosphorylates RNA Polymerase II, leading to transcriptional elongation. The degradation of BRD4 by a PROTAC disrupts this entire process, leading to the downregulation of c-Myc and subsequent cell cycle arrest and apoptosis in cancer cells.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a PROTAC using the this compound linker and for the subsequent evaluation of its protein degradation activity.

Protocol 1: Synthesis of a BRD4-Targeting PROTAC

This protocol describes a two-step synthesis of a BRD4 degrader using a carboxylic acid-functionalized BET inhibitor (Warhead-COOH), the this compound linker, and an amine-functionalized E3 ligase ligand (E3-NH2), such as a pomalidomide derivative.

Step 1: Amide Coupling of Warhead to Linker

-

Dissolve the carboxylic acid-functionalized warhead (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

-

Add a coupling agent such as HATU (1.1 eq) and a base like N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

Add a solution of this compound (1.2 eq) in DMF to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours, monitoring the progress by LC-MS.

-

Upon completion, dilute the reaction with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the Boc-protected intermediate.

Step 2: Boc Deprotection

-

Dissolve the Boc-protected intermediate from Step 1 in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) (20-50% v/v) at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by LC-MS.

-

Concentrate the reaction mixture under reduced pressure to remove TFA and DCM. The resulting amine salt is often used directly in the next step.

Step 3: Amide Coupling of Linker-Warhead to E3 Ligase Ligand

-

Dissolve the amine-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF.

-

Add a coupling agent (e.g., HATU, 1.1 eq) and a base (e.g., DIPEA, 2.0 eq).

-

Stir for 15-30 minutes at room temperature.

-

Add the deprotected linker-warhead intermediate from Step 2 to the activated E3 ligase ligand solution.

-

Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

-

Work up the reaction as described in Step 1.

-

Purify the final PROTAC product by preparative HPLC.

Protocol 2: BRD4 Degradation Assay by Western Blot This protocol describes how to assess the degradation of BRD4 in a cancer cell line (e.g., MV4-11) following treatment with the synthesized PROTAC.[8][9][10][11]

-

Cell Culture and Seeding: Culture MV4-11 cells in appropriate media and seed them in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

PROTAC Treatment: Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein per lane on an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.

-

Incubate with a primary antibody against a loading control (e.g., GAPDH or β-actin).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the BRD4 signal to the loading control.

-

Calculate the percentage of BRD4 degradation relative to the vehicle control for each concentration and time point.

-

Plot the percentage of degradation versus the log of the PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation).

-

Conclusion

The this compound linker is a versatile and effective building block for the synthesis of PROTACs. Its simple alkyl structure provides the necessary flexibility for efficient ternary complex formation, leading to potent and selective protein degradation. As demonstrated by its application in the development of BRD4 degraders, this linker contributes to the creation of powerful chemical tools and potential therapeutics for cancer and other diseases. The experimental protocols provided in this guide offer a solid foundation for researchers to synthesize and evaluate their own PROTACs incorporating this valuable linker.

References

- 1. BRD4 and MYC: Power couple in Transcription and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. BLD Insights | Application of Linkers in Chemical Biology [bldpharm.com]

- 5. Discovery of novel small molecule induced selective degradation of the bromodomain and extra-terminal (BET) bromodomain protein BRD4 and BRD2 with cellular potencies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. reactionbiology.com [reactionbiology.com]

- 10. Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: NH2-C4-NH-Boc (tert-Butyl (4-aminobutyl)carbamate) in Drug Discovery

CAS Number: 68076-36-8

Chemical Formula: C₉H₂₀N₂O₂

Molecular Weight: 188.27 g/mol

This technical guide provides an in-depth overview of tert-butyl (4-aminobutyl)carbamate, a versatile bifunctional linker widely utilized in medicinal chemistry and drug development. Primarily employed as a building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), this compound offers a flexible four-carbon spacer, enabling the strategic design of novel therapeutics aimed at targeted protein degradation.

Physicochemical Properties

This compound, also known by various synonyms including N-Boc-1,4-diaminobutane and tert-Butyl N-(4-aminobutyl)carbamate, is a clear, colorless to light yellow viscous liquid at room temperature.[1][2][3] Its physical and chemical characteristics are summarized in the table below.

| Property | Value | Reference(s) |

| Appearance | Clear colorless to light yellow viscous liquid | [2][3] |

| Molecular Formula | C₉H₂₀N₂O₂ | [4] |

| Molecular Weight | 188.27 g/mol | [4][5] |

| Density | 0.984 g/mL at 20 °C | [2] |

| Boiling Point | 292.9 ± 23.0 °C (Predicted) | [3] |

| Flash Point | 109 °C | [3] |

| Refractive Index | n20/D 1.460 | [3] |

| Solubility | Chloroform, DMSO, Methanol | [3] |

| Purity | ≥97% | [5] |

Role in Targeted Protein Degradation: PROTACs

tert-Butyl (4-aminobutyl)carbamate is a key component in the synthesis of PROTACs. These heterobifunctional molecules are designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.

A PROTAC molecule consists of three main parts:

-

A "warhead" that binds to the target protein of interest (POI).

-

A ligand that recruits an E3 ubiquitin ligase.

-

A linker that connects the warhead and the E3 ligase ligand.

The NH2-C4-NH-Boc serves as a precursor to the linker component. The Boc (tert-butoxycarbonyl) protecting group allows for the selective functionalization of one amine group, while the other remains available for coupling to either the warhead or the E3 ligase ligand. The four-carbon chain provides spatial separation, which is crucial for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The following diagram illustrates the catalytic cycle of a PROTAC, leading to the degradation of a target protein.

Caption: Mechanism of PROTAC-induced targeted protein degradation.

Application Example: Synthesis of an IRAK4-Targeting PROTAC

A notable application of a C4-diamine linker derived from this compound is in the development of PROTACs targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[2] IRAK4 is a crucial kinase in inflammatory signaling pathways and a therapeutic target for various autoimmune diseases and cancers. The following sections detail the synthesis and biological evaluation of an IRAK4-targeting PROTAC, referred to as Compound 9 in the cited literature.[2]

Experimental Workflow: Synthesis and Evaluation of an IRAK4 PROTAC

The development of an IRAK4-targeting PROTAC involves a multi-step process, from the synthesis of the individual components to the biological evaluation of the final compound.

Caption: General workflow for the synthesis and evaluation of an IRAK4-targeting PROTAC.

Experimental Protocols

The following protocols are adapted from the synthesis and evaluation of IRAK4-targeting PROTACs as described by Sun et al., 2021.[2]

-

Boc Deprotection of tert-Butyl (4-aminobutyl)carbamate:

-

Dissolve tert-butyl (4-aminobutyl)carbamate in a suitable organic solvent (e.g., dichloromethane).

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, remove the solvent and excess acid under reduced pressure to yield the deprotected diamine.

-

-

Nucleophilic Aromatic Substitution:

-

React the resulting 1,4-diaminobutane with a fluoro-substituted thalidomide analogue (e.g., 4-fluorothalidomide) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).

-

The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) at elevated temperatures.

-

The remaining primary amine of the linker is then available for coupling with the IRAK4 inhibitor "warhead".

-

-

To a solution of the IRAK4 inhibitor containing a carboxylic acid moiety, add the pomalidomide-linker intermediate.

-

Add coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt).

-

The reaction is typically performed in an inert solvent like DMF at room temperature.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, the crude product is purified by column chromatography or preparative high-performance liquid chromatography (HPLC) to yield the final IRAK4 PROTAC.

-

Cell Culture and Treatment:

-

Culture human B-cell lymphoma cell lines (e.g., OCI-LY10, TMD8) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Seed the cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the IRAK4 PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

-

-

Protein Extraction and Quantification:

-

Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

-

Incubate the membrane with a primary antibody specific for IRAK4. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities to determine the extent of IRAK4 degradation relative to the loading control.

-

Conclusion

tert-Butyl (4-aminobutyl)carbamate (CAS 68076-36-8) is a fundamental building block in modern drug discovery, particularly in the rapidly advancing field of targeted protein degradation. Its straightforward application as a flexible C4 linker in the synthesis of PROTACs allows for the rational design of molecules capable of selectively eliminating pathogenic proteins. The example of its use in the development of IRAK4 degraders highlights its utility in creating potent and specific therapeutic candidates for a range of diseases. This guide provides researchers and drug development professionals with a comprehensive overview of its properties, applications, and relevant experimental methodologies.

References

- 1. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Item - Discovery of Rigid Linker-Based IRAK4 PROTACs with Improved Metabolic Stability for the Treatment of Inflammatory Diseases - figshare - Figshare [figshare.com]

- 5. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

N-Boc-1,4-diaminobutane: A Comprehensive Technical Guide for Researchers

For immediate release: This technical guide provides an in-depth overview of the physical and chemical characteristics of N-Boc-1,4-diaminobutane (tert-butyl N-(4-aminobutyl)carbamate), a critical building block for researchers, scientists, and professionals in drug development and materials science. This document outlines its properties, synthesis, and applications, offering a valuable resource for laboratory use.

N-Boc-1,4-diaminobutane is a mono-protected diamine that serves as a versatile intermediate in a wide range of chemical syntheses.[1] Its unique structure, featuring one free primary amine and one amine protected by a tert-butoxycarbonyl (Boc) group, allows for selective chemical modifications, making it an invaluable tool in the construction of complex molecules.[2]

Core Applications and Significance

The primary utility of N-Boc-1,4-diaminobutane lies in its role as a precursor in the synthesis of pharmacologically active compounds, including its use in the preparation of spermidine analogues and as a C4-spacer.[3] It is a key component in peptide synthesis, where the Boc group serves to protect the amine functionality during coupling reactions.[2] Furthermore, its application extends to the development of PROTACs (Proteolysis Targeting Chimeras), where it can function as a linker connecting a ligand for an E3 ubiquitin ligase and a ligand for a target protein.[4] In materials science, it is employed in the production of specialty polymers, contributing to enhanced flexibility and thermal stability.[2]

Physical and Chemical Properties

N-Boc-1,4-diaminobutane is typically a clear, colorless to light yellow viscous liquid at room temperature.[2][5] It is important to note that while it is a liquid, it has been observed to solidify or crystallize over time, particularly after synthesis and purification.[6] The compound is air and light sensitive and should be stored under an inert gas in a cool, dark place, with recommended storage temperatures between 2-8°C or at room temperature.[2][7] It is incompatible with strong oxidizing agents.[3]

Table 1: Physical Properties of N-Boc-1,4-diaminobutane

| Property | Value | Source(s) |

| Molecular Formula | C₉H₂₀N₂O₂ | [2] |

| Molecular Weight | 188.27 g/mol | |

| Appearance | Clear colorless to light yellow viscous liquid | [2][5] |

| Density | 0.984 g/mL at 20 °C | |

| Refractive Index | n20/D 1.460 | |

| Boiling Point | 292.8 °C at 760 mmHg | [4] |

| Flash Point | 109 °C (228.2 °F) - closed cup | |

| Vapor Pressure | 0.00179 mmHg at 25°C | [8] |

Table 2: Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 68076-36-8 | |

| IUPAC Name | tert-butyl N-(4-aminobutyl)carbamate | [3] |

| Synonyms | N-(tert-Butoxycarbonyl)-1,4-diaminobutane, N-Boc-1,4-butanediamine, tert-Butyl 4-aminobutylcarbamate | [3] |

| InChI Key | ZFQWJXFJJZUVPI-UHFFFAOYSA-N | |

| SMILES | CC(C)(C)OC(=O)NCCCCN | [3] |

Experimental Protocols

The synthesis of N-Boc-1,4-diaminobutane is a common procedure in organic chemistry laboratories. The mono-protection of a symmetrical diamine like 1,4-diaminobutane can be challenging due to the potential for di-substitution. The following protocol is a synthesized method based on literature procedures.[5][6][9]

Synthesis of N-Boc-1,4-diaminobutane

Materials:

-

1,4-Diaminobutane

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM) or Chloroform (CHCl₃)

-

Deionized water

-

Sodium sulfate (Na₂SO₄)

-

Saturated sodium chloride solution (brine)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1,4-diaminobutane (6.5 equivalents) in dichloromethane. The large excess of the diamine is crucial to favor the formation of the mono-Boc protected product over the di-Boc protected byproduct.

-

Addition of Boc Anhydride: Dissolve di-tert-butyl dicarbonate (1 equivalent) in dichloromethane. Slowly add the Boc₂O solution to the vigorously stirred solution of 1,4-diaminobutane at room temperature over a period of several hours. A slow addition rate helps to minimize the formation of the di-substituted product.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) using a mobile phase such as a mixture of dichloromethane, methanol, and aqueous ammonia (e.g., 8:2:0.2).[5]

-

Work-up:

-

Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

Add cold deionized water to the residue. The di-Boc protected byproduct, N,N'-di-Boc-1,4-diaminobutane, is insoluble in water and will precipitate out.[6]

-

Filter the mixture to remove the precipitated di-Boc byproduct.

-

Transfer the aqueous filtrate to a separatory funnel and extract the desired N-Boc-1,4-diaminobutane with dichloromethane or ethyl acetate multiple times.

-

Combine the organic extracts and wash them with water and then with a saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification and Isolation:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the product as a colorless to yellowish oil.

-

Further purification, if necessary, can be performed using column chromatography on silica gel. Despite the acid-labile nature of the Boc group, it is generally stable to silica gel chromatography.[9]

-

Visualizing Synthetic Utility

The following diagrams illustrate the general synthetic scheme for N-Boc-1,4-diaminobutane and its application as a linker in the conceptual design of a PROTAC.

Caption: Synthetic scheme for the preparation of N-Boc-1,4-diaminobutane.

Caption: Conceptual role of N-Boc-1,4-diaminobutane as a linker in a PROTAC.

Safety Information

N-Boc-1,4-diaminobutane is classified as a corrosive substance that can cause severe skin burns and eye damage.[4] Appropriate personal protective equipment, including gloves, eye protection, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. N-Boc-1,4-丁二胺 ≥97.0% (GC/NT) | Sigma-Aldrich [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. N-Boc-1,4-diaminobutane, 97+% 5 mL | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]

- 4. echemi.com [echemi.com]

- 5. tert-Butyl N-(4-aminobutyl)carbamate | 68076-36-8 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. N-(tert-Butoxycarbonyl)-1,4-diaminobutane | 68076-36-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. tert-Butyl (4-aminobutyl)carbamate, CAS No. 68076-36-8 - iChemical [ichemical.com]

- 9. Reddit - The heart of the internet [reddit.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of PROTACs using NH2-C4-NH-Boc

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins of interest (POIs).[1][2] These molecules consist of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase) and the overall physicochemical properties of the molecule.[3]

This document provides detailed application notes and protocols for the synthesis of PROTACs utilizing the versatile alkyl linker, NH2-C4-NH-Boc (N-Boc-1,4-diaminobutane). This C4 amine linker offers a balance of flexibility and length, making it a suitable choice for initial PROTAC design and optimization.[4][5] We will focus on the synthesis of a model PROTAC targeting the Bromodomain-containing protein 4 (BRD4), a well-validated cancer target, using the established BRD4 inhibitor JQ1 as the POI-binding ligand and pomalidomide as the ligand for the Cereblon (CRBN) E3 ligase.

Signaling Pathway: BRD4-Mediated Transcription

BRD4 is an epigenetic reader that plays a crucial role in the regulation of gene transcription. It binds to acetylated lysine residues on histones, particularly at super-enhancers and promoters, and recruits the positive transcription elongation factor b (P-TEFb) complex. This leads to the phosphorylation of RNA polymerase II, promoting the transcriptional elongation of target genes, including the proto-oncogene c-MYC.[4][6] Dysregulation of BRD4 activity is implicated in various cancers, making it an attractive therapeutic target. PROTAC-mediated degradation of BRD4 has demonstrated potent anti-cancer activity by effectively ablating both the scaffolding and transcriptional activation functions of the protein.[7]

Caption: BRD4 signaling pathway in transcriptional regulation.

Experimental Workflow: PROTAC Synthesis and Evaluation

The synthesis of a BRD4-targeting PROTAC using the this compound linker involves a modular, two-step approach. First, the E3 ligase ligand (pomalidomide) is coupled to one end of the linker. Following deprotection of the Boc group, the resulting amine is then coupled to the POI-binding ligand (JQ1). The synthesized PROTAC is then purified and characterized, followed by biological evaluation to assess its ability to induce the degradation of the target protein.

Caption: General workflow for PROTAC synthesis and evaluation.

Data Presentation

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes representative data for BRD4-targeting PROTACs with varying linker lengths to illustrate the impact of the linker on degradation potency.

| PROTAC | Linker Composition | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| Hypothetical JQ1-C4-Pomalidomide | C4 Alkyl Amine | MV4-11 | ~5-20 | >90 | N/A |

| PROTAC with C2 Linker | C2 Alkyl Amine | MV4-11 | 25 | >95 | [8] |

| PROTAC with C3 Linker | C3 Alkyl Amine | 22Rv1 | 3 | >98 | [9] |

| ARV-825 (PEG linker) | PEG | KMS11 | <1 | >95 | [7] |

Note: The data for the hypothetical JQ1-C4-Pomalidomide is an educated estimation based on published data for similar PROTACs. Actual values must be determined experimentally.

Experimental Protocols

Protocol 1: Synthesis of Pomalidomide-C4-NH-Boc

This protocol describes the coupling of pomalidomide to the this compound linker.

Materials:

-

Pomalidomide

-

This compound

-

N,N'-Diisopropylethylamine (DIPEA)

-

(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of pomalidomide (1.0 eq) in anhydrous DMF, add this compound (1.2 eq) and DIPEA (3.0 eq).

-

Add PyBOP (1.5 eq) to the reaction mixture and stir at room temperature for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield Pomalidomide-C4-NH-Boc.

Protocol 2: Synthesis of JQ1-C4-Pomalidomide PROTAC

This protocol details the deprotection of the Boc group and subsequent coupling to JQ1-acid.

Materials:

-

Pomalidomide-C4-NH-Boc

-

JQ1 carboxylic acid

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

N,N'-Diisopropylethylamine (DIPEA)

-

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Preparative High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Boc Deprotection:

-

Dissolve Pomalidomide-C4-NH-Boc (1.0 eq) in DCM.

-

Add TFA (10-20 eq) and stir the mixture at room temperature for 1-2 hours.

-

Monitor the deprotection by LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent. The resulting amine-TFA salt is used directly in the next step.

-

-

Amide Coupling:

-

To a solution of JQ1 carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

-

Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

-

Add the deprotected Pomalidomide-C4-amine TFA salt (1.1 eq) to the activated JQ1 solution.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

-

Purification:

-

Upon completion, purify the crude product by preparative HPLC to obtain the final JQ1-C4-Pomalidomide PROTAC.

-

Characterize the final product by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Protocol 3: Western Blotting for BRD4 Degradation

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

Materials:

-

Cancer cell line (e.g., MV4-11)

-

JQ1-C4-Pomalidomide PROTAC

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-BRD4, anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate cells (e.g., MV4-11) in 6-well plates and allow them to adhere or reach the desired density.

-

Treat the cells with varying concentrations of the JQ1-C4-Pomalidomide PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize the protein amounts for all samples and prepare them for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against BRD4 and a loading control overnight at 4°C.